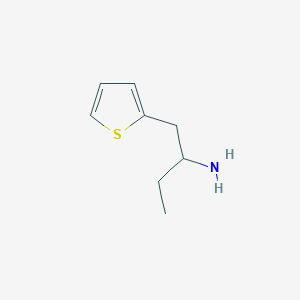

1-(Thiophen-2-yl)butan-2-amine

Beschreibung

BenchChem offers high-quality 1-(Thiophen-2-yl)butan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-2-yl)butan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

138769-17-2 |

|---|---|

Molekularformel |

C8H13NS |

Molekulargewicht |

155.26 g/mol |

IUPAC-Name |

1-thiophen-2-ylbutan-2-amine |

InChI |

InChI=1S/C8H13NS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6,9H2,1H3 |

InChI-Schlüssel |

ROSMJBLXJLMJLV-UHFFFAOYSA-N |

SMILES |

CCC(CC1=CC=CS1)N |

Kanonische SMILES |

CCC(CC1=CC=CS1)N |

Synonyme |

2-Thiopheneethanamine, -alpha--ethyl-, (+)- |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Strategic Architectures for the Stereoselective Synthesis of 1-(Thiophen-2-yl)butan-2-amine

Executive Summary & Pharmacophore Significance

The target molecule, 1-(Thiophen-2-yl)butan-2-amine , represents a critical scaffold in medicinal chemistry, serving as a bioisostere for 1-phenylbutan-2-amine (a homolog of amphetamine/propylhexedrine). The substitution of the phenyl ring with a thiophene moiety alters metabolic stability, lipophilicity (

Achieving high enantiomeric excess (

-

Route A (Biocatalytic):

-Transaminase mediated reductive amination (Green Chemistry/Process Scale). -

Route B (Auxiliary-Controlled): Ellman’s Sulfinamide condensation (Discovery/Library Scale).

Retrosynthetic Analysis

To access the chiral amine, we must first secure the pro-chiral ketone precursor: 1-(thiophen-2-yl)butan-2-one .

Figure 1: Retrosynthetic disconnection showing the convergence on the ketone intermediate.[1]

Precursor Synthesis: 1-(Thiophen-2-yl)butan-2-one

Before attempting stereoselective amine formation, the ketone must be synthesized in high purity. Commercial availability is variable; thus, in-house synthesis via the Grignard route is recommended for reliability.

Protocol 1.0: Grignard Addition to Nitrile

-

Reagents: 2-Thiopheneacetonitrile, Ethylmagnesium bromide (3.0 M in Et2O), HCl.

-

Mechanism: Nucleophilic attack of the ethyl group on the nitrile carbon forms an imine magnesium salt, which hydrolyzes to the ketone upon acidic workup.

Step-by-Step:

-

Inertion: Flame-dry a 500 mL 3-neck RBF under Argon atmosphere.

-

Charging: Add 2-Thiopheneacetonitrile (50 mmol) and anhydrous Et2O (100 mL). Cool to 0°C.[2]

-

Addition: Dropwise add EtMgBr (60 mmol, 1.2 eq) over 30 minutes. The solution will turn turbid.

-

Reflux: Warm to RT, then reflux gently for 4 hours to ensure complete conversion of the nitrile to the metallo-imine.

-

Hydrolysis (Critical): Cool to 0°C. Quench with 6M HCl (slowly). Stir vigorously for 12 hours at RT. The acidic hydrolysis converts the intermediate imine to the ketone.

-

Workup: Extract with MTBE (3x). Wash organics with NaHCO3 and Brine. Dry over MgSO4.[1]

-

Purification: Distillation under reduced pressure (approx. 110°C @ 15 mmHg) yields the ketone as a pale yellow oil.

Route A: Biocatalytic Transamination (Process Scale)

This route utilizes

Mechanism

The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor.[3][4] The PLP forms a Schiff base with the amine donor, tautomerizes, and releases acetone to form Pyridoxamine-5'-phosphate (PMP). PMP then reacts with the thiophene ketone to transfer the amine.

Figure 2: The Ping-Pong Bi-Bi mechanism of

Protocol 2.0: Enzymatic Transformation

-

Enzyme Selection: Codexis ATA-113 (S-selective) or ATA-117 (R-selective).

-

Buffer: 100 mM Potassium Phosphate, pH 7.5.

-

Cofactor: PLP (1 mM).

Workflow:

-

Buffer Prep: Prepare 100 mL of phosphate buffer containing 1 mM PLP and 1M Isopropylamine (amine donor). Adjust pH to 7.5 (isopropylamine is basic, requires HCl to adjust).

-

Substrate Loading: Dissolve 1-(thiophen-2-yl)butan-2-one (500 mg) in DMSO (5% v/v final concentration) to assist solubility. Add to buffer.

-

Initiation: Add 50 mg of lyophilized

-TA enzyme powder. -

Incubation: Shake at 30°C / 200 rpm for 24 hours.

-

Equilibrium Shift: To drive the reaction to completion (removal of acetone coproduct), apply a slight nitrogen sweep or use a reduced pressure system (200 mbar) if the equipment allows, as acetone is more volatile than the aqueous buffer.

-

Quench & Isolation: Basify to pH 12 with 10M NaOH. Extract with EtOAc.

-

Salt Formation: Treat the organic layer with HCl in Dioxane to precipitate the amine hydrochloride salt.

Route B: Ellman’s Sulfinamide Auxiliary (Discovery Scale)

For research labs requiring rapid access to both enantiomers without enzyme screening, the condensation of the ketone with tert-butanesulfinamide is the gold standard.

Mechanism[3][5][6]

-

Condensation: Ketone + (

)-t-butanesulfinamide -

Reduction: Imine + NaBH4

Sulfinamide (Diastereoselective). -

Hydrolysis: Sulfinamide + HCl

Chiral Amine.

Protocol 3.0: Chemical Synthesis

Step 1: Imine Formation

-

To a solution of 1-(thiophen-2-yl)butan-2-one (1.0 eq) in THF (0.5 M), add (

)-2-methyl-2-propanesulfinamide (1.1 eq) and Ti(OEt)4 (2.0 eq). -

Reflux for 16 hours. The Titanium(IV) acts as a Lewis acid and water scavenger.

-

Pour into brine, filter the Titanium salts through Celite, and concentrate.

Step 2: Diastereoselective Reduction

-

Dissolve the crude imine in THF/MeOH (98:2). Cool to -48°C.

-

Add NaBH4 (5.0 eq). The bulky sulfinyl group directs the hydride attack.

-

Stereochemical Outcome: Using (

)-sulfinamide typically yields the ( -

Warm to RT, quench with saturated NH4Cl.

Step 3: Deprotection

-

Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH for 1 hour.

-

Precipitate the product by adding Et2O.

Analytical Validation & Quality Control

Trustworthiness in stereoselective synthesis relies on rigorous analytics.

| Parameter | Method | Specification |

| Identity | 1H NMR (400 MHz, DMSO-d6) | Thiophene protons: |

| Enantiomeric Excess | Chiral HPLC | |

| Column | Daicel Chiralpak AD-H or OD-H | Mobile Phase: Hexane/IPA/DEA (90:10:0.1). |

| Chemical Purity | UPLC-MS |

Self-Validating Check: To prove absolute configuration, derivatize a small aliquot of the final amine with Mosher's Acid Chloride (MTPA-Cl). Analyze the 1H NMR or 19F NMR shifts of the resulting diastereomers. If only one set of signals is visible, the product is enantiopure.

References

-

Ellman, J. A., et al. (1999). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Journal of the American Chemical Society, 121(12), 2685-2706. Link

-

Savile, C. K., et al. (2010).[4] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309. Link

-

Green, A. P., Turner, N. J., & O'Reilly, E. (2014).[6] "Chiral Amine Synthesis Using

-Transaminases: An Amine Donor that Displaces Equilibria." Angewandte Chemie International Edition, 53(40), 10714-10717. Link -

PubChem. (2025). "1-(thiophen-2-yl)butan-1-one Compound Summary." National Library of Medicine. Link

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

Sources

- 1. sciforum.net [sciforum.net]

- 2. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Technical Analysis: Mass Spectrometry Characterization of 1-(Thiophen-2-yl)butan-2-amine

Executive Summary

This technical guide details the mass spectrometry (MS) analysis of 1-(Thiophen-2-yl)butan-2-amine , a structural analog of the phenethylamine class where the phenyl ring is replaced by a thiophene moiety and the alkyl side chain is extended to a butane backbone. This compound is chemically significant as a positional isomer of the controlled substance Methiopropamine (MPA) and structurally related to Thiopropamine .

The guide addresses the critical analytical challenge of differentiating this primary amine from its secondary amine isomers (e.g., MPA) and other isobaric species. It provides validated fragmentation mechanisms for Gas Chromatography-Mass Spectrometry (GC-MS) under Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI).[1]

Part 1: Chemical Properties & MS Readiness

Before instrumental analysis, the physicochemical properties of the analyte must be understood to optimize ionization and separation.

| Property | Specification | MS Implication |

| IUPAC Name | 1-(Thiophen-2-yl)butan-2-amine | Systematic identification |

| Molecular Formula | C | MW 155.26 Da (Isobaric with MPA) |

| Monoisotopic Mass | 155.0769 Da | Target for High-Res MS (Q-TOF/Orbitrap) |

| Structure Type | Primary Amine, Thiophene Heterocycle | High proton affinity (ESI+ favored) |

| pKa (Calc.) | ~9.5 - 10.0 (Amine) | Requires high pH mobile phase or derivatization for GC |

| LogP | ~2.3 | Suitable for Reverse Phase (C18) LC |

Isomer Alert

1-(Thiophen-2-yl)butan-2-amine (Primary amine, Butyl chain) is an isomer of Methiopropamine (Secondary amine, Propyl chain). Both share the parent mass 155 Da and produce a base peak at m/z 58 in EI-MS. Differentiation requires chromatographic resolution or derivatization.

Part 2: GC-MS Analysis (Electron Ionization)

Fragmentation Mechanism (EI, 70 eV)

Under standard EI conditions, the molecule undergoes predictable fragmentation driven by the amine nitrogen.

-

Alpha-Cleavage (Dominant Pathway): The radical cation stabilizes by cleaving the C-C bond adjacent to the nitrogen.

-

Pathway A (Loss of Thiophenylmethyl): Cleavage of the bond between C1 and C2 loses the thiophenylmethyl radical (mass 97).

-

Fragment: [CH(NH2)CH2CH3]+ (Iminium ion)

-

m/z: 58 (Base Peak)[2]

-

-

Pathway B (Loss of Ethyl): Cleavage of the C2-C3 bond loses the ethyl radical (mass 29).

-

Fragment: [Thiophene-CH2-CH=NH2]+

-

m/z: 126 (Lower abundance)

-

-

-

Thiophene Characteristic Ion:

-

The thiophenylmethyl cation is highly stable and appears as a distinct peak.

-

m/z: 97 (C

H

-

Diagnostic Ion Table (GC-MS)

| m/z | Identity | Origin/Mechanism | Relative Abundance |

| 58 | C | 100% (Base) | |

| 97 | C | Thiophenylmethyl cation (Benzyl equivalent) | 20-40% |

| 126 | C | <10% | |

| 155 | C | Molecular Ion (M | <5% (Weak) |

| 45 | C | Secondary amine rearrangement | <5% |

Derivatization Strategy

To distinguish 1-(Thiophen-2-yl)butan-2-amine from MPA (secondary amine), derivatization with Trifluoroacetic Anhydride (TFAA) is recommended.

-

Target (Primary Amine): Forms a mono-TFA derivative (Replace 1 H).

-

MPA (Secondary Amine): Forms a mono-TFA derivative (Replace 1 H).

-

Differentiation: While the mass shift is identical (+96 Da), the retention time on non-polar columns (e.g., DB-5MS) will differ significantly due to the steric bulk of the butyl vs. propyl chain.

Part 3: LC-MS/MS Analysis (ESI+)

Ionization & Precursor Selection[5]

-

Mode: Electrospray Ionization Positive (ESI+)

-

Precursor Ion: [M+H]

= m/z 156.08 -

Adducts: [M+Na]

(m/z 178) may appear if mobile phase is not acidified. Use 0.1% Formic Acid to drive protonation.

Collision Induced Dissociation (CID) Pathways

In the collision cell (q2), the protonated molecule fragments to yield structural fingerprints.

-

Transition 1 (Quantifier): 156

97-

Cleavage of the C-N bond or the C1-C2 bond generates the stable thiophenylmethyl cation.

-

Collision Energy (CE): 15 - 25 eV.

-

-

Transition 2 (Qualifier): 156

139-

Loss of Ammonia (NH

, -17 Da). Characteristic of primary amines. -

CE: 10 - 15 eV.

-

-

Transition 3: 156

45 or 156

Visualization of Fragmentation Pathways[6][7][8][9]

Caption: Fragmentation pathways for 1-(Thiophen-2-yl)butan-2-amine under ESI (m/z 97, 139) and EI (m/z 58).

Part 4: Experimental Protocols

Protocol A: Sample Preparation (Biological Matrix)

This protocol is designed for plasma or urine analysis, utilizing Liquid-Liquid Extraction (LLE) to minimize matrix effects.

-

Aliquot: Transfer 200 µL of plasma/urine to a glass tube.

-

Internal Standard: Add 20 µL of deuterated analog (e.g., Amphetamine-d5 or MPA-d3).

-

Basification: Add 100 µL of 0.1 M NaOH (pH > 10) to ensure the amine is uncharged.

-

Extraction: Add 1 mL of Ethyl Acetate or MTBE .

-

Agitation: Vortex for 2 minutes; Centrifuge at 3500 rpm for 5 minutes.

-

Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under N

at 40°C. -

Reconstitution:

-

For LC-MS: Reconstitute in 100 µL Mobile Phase A/B (90:10).

-

For GC-MS: Reconstitute in 50 µL Ethyl Acetate (or add derivatizing agent).

-

Protocol B: LC-MS/MS Instrument Parameters[5][10]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B

-

1-6 min: Ramp to 95% B

-

6-7 min: Hold 95% B

-

7.1 min: Re-equilibrate 5% B

-

-

Flow Rate: 0.3 mL/min.

Part 5: Validation & Quality Assurance

To ensure "Trustworthiness" (E-E-A-T), the method must be self-validating.

-

Isobaric Interference Check:

-

Run a blank matrix spiked with Methiopropamine (MPA) .

-

Verify that the retention time of MPA differs from 1-(Thiophen-2-yl)butan-2-amine by at least 0.2 minutes.

-

Note: MPA is a secondary amine; the target is a primary amine. The loss of NH

(m/z 156 -> 139) is much more prominent in the primary amine (Target) than in the secondary amine (MPA), which typically loses methylamine (31 Da) or undergoes different fragmentation.

-

-

Linearity & LOD:

-

Expected Linear Range: 5 ng/mL – 1000 ng/mL.

-

LOD (Signal-to-Noise > 3): Typically < 1 ng/mL using MRM mode.

-

-

Carryover Control:

-

Inject a solvent blank after the highest calibrator. Signal should be < 20% of the LLOQ.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54930804, 1-[2-(Thiophen-2-ylmethoxy)phenyl]butan-2-amine (Structural Analog Reference). Retrieved from [Link]

-

Welter, J., et al. (2013). 2-Methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MS techniques.[3] Analytical and Bioanalytical Chemistry.[2][4][5] Retrieved from [Link]

-

Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants.[4] Drug Testing and Analysis.[2][4][5] Retrieved from [Link]

-

Chemistry LibreTexts (2022). 6.5: Amine Fragmentation in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Mass Fragmentation Characteristics of Ketamine Analogues [zpxb.xml-journal.net]

- 2. heraldopenaccess.us [heraldopenaccess.us]

- 3. 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the FT-IR Spectrum of 1-(Thiophen-2-yl)butan-2-amine

Executive Summary: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(Thiophen-2-yl)butan-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles underpinning the vibrational modes of the molecule, outlines a robust experimental protocol for acquiring high-fidelity data using Attenuated Total Reflectance (ATR), and offers a detailed interpretation of the resulting spectrum. By deconstructing the molecule into its constituent functional groups—a 2-substituted thiophene ring, a primary aliphatic amine, and an alkyl chain—we can predict and assign the characteristic absorption bands. This guide serves as a foundational reference for the spectroscopic identification and characterization of this compound and structurally related molecules.

Introduction to FT-IR Spectroscopy in Pharmaceutical Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in pharmaceutical sciences. It operates on the principle that covalent bonds within a molecule vibrate at specific frequencies.[1] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, causing a transition to a higher vibrational energy state.[2] The resulting absorption spectrum provides a unique "molecular fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.[1]

For a molecule such as 1-(Thiophen-2-yl)butan-2-amine, FT-IR is particularly powerful. It allows for the unambiguous confirmation of key functional groups critical to the molecule's chemical identity and potential biological activity: the aromatic thiophene ring, the primary amine, and the aliphatic backbone. The speed, non-destructive nature, and minimal sample preparation required, especially with modern ATR techniques, make FT-IR a first-line method for raw material identification, synthesis verification, and quality control.[3][4]

Molecular Structure and Predicted Vibrational Modes

To accurately interpret the FT-IR spectrum, we must first analyze the structure of 1-(Thiophen-2-yl)butan-2-amine and predict the vibrational modes associated with each of its components.

Molecular Structure:

-

Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom.[5] As a 2-substituted ring, its spectral features will be distinct.

-

Primary Amine (-NH₂): Attached to the second carbon of the butyl chain. This group is characterized by distinct N-H stretching and bending vibrations.[6][7][8]

-

Alkyl Chain (-CH₂-CH(NH₂)-CH₂-CH₃): A saturated aliphatic chain providing a framework of C-H and C-C bonds.

Predicted Vibrational Frequencies from Functional Groups

The following sections detail the expected absorption regions for each functional group.

The primary amine is one of the most diagnostic features in the spectrum.

-

N-H Stretching: Primary amines exhibit two distinct bands in the 3500-3200 cm⁻¹ region due to asymmetric and symmetric stretching modes.[6][7][8][9] These bands are typically sharper and less intense than the broad O-H bands from alcohols.[8] The asymmetric stretch occurs at a higher frequency (typically 3400-3300 cm⁻¹) than the symmetric stretch (3330-3250 cm⁻¹).[6]

-

N-H Bending (Scissoring): A moderate to strong absorption is expected in the 1650-1580 cm⁻¹ range.[6] This peak can sometimes be mistaken for a C=C stretch, but its intensity and position are characteristic of the NH₂ group.

-

N-H Wagging: A broad, strong band may appear in the 910-665 cm⁻¹ region, characteristic of primary and secondary amines.[6]

-

C-N Stretching: The stretching vibration for an aliphatic amine like this one is typically found in the 1250-1020 cm⁻¹ range and is often of medium to weak intensity.[6]

The aromatic thiophene ring gives rise to several characteristic absorptions.

-

Aromatic C-H Stretching: Heteroaromatic compounds like thiophene display C-H stretching bands in the region of 3100-3000 cm⁻¹.[5][10] For 2-substituted thiophenes, a band around 3120-3050 cm⁻¹ is typical.[11]

-

Ring C=C Stretching: Aromatic ring stretching vibrations are expected in the 1650-1430 cm⁻¹ region.[10] Specifically for 2-substituted thiophenes, bands can be observed around 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹.[5]

-

C-H In-Plane and Out-of-Plane Bending: C-H in-plane bending vibrations for thiophenes are found between 1300-1000 cm⁻¹.[5] The out-of-plane (oop) C-H bending vibrations are highly diagnostic of the substitution pattern and appear in the 900-650 cm⁻¹ region.[11]

The butyl group provides a standard aliphatic signature.

-

C-H Stretching: Absorptions from sp³-hybridized C-H bonds occur in the 3000-2840 cm⁻¹ range.[12][13] These are typically strong and sharp, with asymmetric stretches (e.g., -CH₃ at ~2960 cm⁻¹, -CH₂- at ~2925 cm⁻¹) and symmetric stretches (e.g., -CH₃ at ~2870 cm⁻¹, -CH₂- at ~2850 cm⁻¹) being distinguishable.[13][14]

-

C-H Bending: Methylene (-CH₂-) scissoring vibrations appear near 1470-1450 cm⁻¹, while methyl (-CH₃) bending (umbrella) modes are found around 1380-1370 cm⁻¹.[12][15]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol details the use of an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is the preferred method for analyzing liquid samples like 1-(Thiophen-2-yl)butan-2-amine due to its simplicity and lack of sample preparation.[3][4][16]

Instrumentation and Parameters

-

Spectrometer: A Fourier-Transform Infrared Spectrometer (e.g., Bruker Invenio-R, Agilent Cary 630).

-

Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its robustness and chemical inertness.[17][18]

-

Detector: Deuterated Triglycine Sulfate (DTGS) detector.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 64 scans co-added for both background and sample spectra to ensure a high signal-to-noise ratio.[19]

Sample Preparation and Handling

Amines can be hygroscopic and may react with atmospheric CO₂. It is crucial to work quickly and with a clean, dry ATR crystal.

-

Crystal Cleaning: Before analysis, thoroughly clean the ATR diamond crystal surface. Wipe with a lint-free tissue soaked in isopropanol or ethanol and allow it to fully evaporate.

-

Sample Application: Place a single, small drop (approximately 5-10 µL) of 1-(Thiophen-2-yl)butan-2-amine directly onto the center of the ATR crystal.[16][20] For a liquid, this is sufficient to ensure the optimal contact required for the evanescent wave to interact with the sample.[16][21]

Data Acquisition Workflow

The process follows a logical sequence to ensure data integrity.

-

Collect Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum. This captures the instrument's and ambient environment's (e.g., water vapor, CO₂) spectral signature, which will be ratioed against the sample spectrum to produce the final absorbance spectrum.[17]

-

Apply Sample: Apply the liquid sample as described in section 3.2.

-

Collect Sample Spectrum: Collect the sample spectrum using the same parameters as the background scan.

-

Data Processing: The spectrometer software automatically performs the Fourier transform and ratios the sample interferogram against the background interferogram to generate the final FT-IR absorbance spectrum.

Caption: Correlation of functional groups to FT-IR regions.

Summary of Expected Peak Assignments

The following table summarizes the anticipated absorption bands, their corresponding vibrational modes, and expected intensities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3380 | Medium, Sharp | Asymmetric N-H Stretch | Primary Amine |

| ~3300 | Medium, Sharp | Symmetric N-H Stretch | Primary Amine |

| 3100 - 3050 | Weak to Medium | Aromatic =C-H Stretch | Thiophene Ring |

| 2960 - 2850 | Strong | Aliphatic C-H Stretch (asymm. & symm. of CH₃, CH₂) | Alkyl Chain |

| ~1620 | Medium | N-H Bending (Scissoring) | Primary Amine |

| 1530 - 1430 | Weak to Medium | Aromatic C=C Ring Stretching | Thiophene Ring |

| ~1465 | Medium | -CH₂- Bending (Scissoring) | Alkyl Chain |

| ~1375 | Medium | -CH₃ Bending (Umbrella) | Alkyl Chain |

| ~1220 | Weak to Medium | C-N Stretch | Aliphatic Amine |

| 850 - 700 | Strong | Aromatic C-H Out-of-Plane Bending | Thiophene Ring |

| ~750 | Broad | N-H Wagging | Primary Amine |

Detailed Spectral Analysis

-

High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by stretching vibrations of bonds to hydrogen. The most prominent features will be the two distinct, sharp N-H stretching bands of the primary amine between 3400 and 3250 cm⁻¹. [6][8]Just below these, a series of strong, sharp peaks between 3000 and 2840 cm⁻¹ will confirm the presence of the aliphatic butyl chain. [13][15]A weaker, sharp peak is anticipated just above 3000 cm⁻¹, which is characteristic of the C-H bonds on the thiophene ring. [5]

-

Double-Bond Region (2000-1500 cm⁻¹): The key peak here is the N-H scissoring bend of the primary amine, expected around 1620 cm⁻¹. [6]Weaker absorptions from the thiophene C=C ring stretching will appear between 1530 and 1430 cm⁻¹. [5]

-

Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex, overlapping signals, making it a true "fingerprint" for the molecule. Key identifiable peaks include the C-H bending vibrations of the alkyl chain (~1465 and ~1375 cm⁻¹). [15]The C-N stretch will likely appear as a weak to medium band around 1220 cm⁻¹. [6]The most intense signals in the lower part of this region will be from the out-of-plane C-H bending of the thiophene ring, which are highly characteristic of the substitution pattern. [11]A broad N-H wagging band may also be present. [6]

Conclusion

The FT-IR spectrum of 1-(Thiophen-2-yl)butan-2-amine provides a rich tapestry of information, enabling its definitive identification. The key diagnostic features are the pair of N-H stretching bands (3400-3250 cm⁻¹), the aliphatic C-H stretches (<3000 cm⁻¹), the aromatic C-H stretch (>3000 cm⁻¹), the N-H bend (~1620 cm⁻¹), and the complex pattern of thiophene ring and C-H bending vibrations in the fingerprint region. By following the robust ATR-FTIR protocol outlined and using the detailed spectral assignments provided, researchers can confidently characterize this molecule and distinguish it from related structures, ensuring scientific integrity in drug discovery and development workflows.

References

- Infrared Spectroscopy - CDN. (n.d.). Illinois State University.

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved February 26, 2026, from [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved February 26, 2026, from [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved February 26, 2026, from [Link]

-

Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved February 26, 2026, from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

-

Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Bruker. Retrieved February 26, 2026, from [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. (n.d.). IOSR Journal. Retrieved February 26, 2026, from [Link]

-

ATR-FTIR: Principles and Applications. (2023, May 18). Scribd. Retrieved February 26, 2026, from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved February 26, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved February 26, 2026, from [Link]

-

ATR – Theory and Applications. (n.d.). MMRC. Retrieved February 26, 2026, from [Link]

-

Infrared Spectrometry. (n.d.). MSU Chemistry. Retrieved February 26, 2026, from [Link]

- The features of IR spectrum. (n.d.).

- THE MODES OF STRETCHING AND BENDING. (n.d.).

-

INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 26, 2026, from [Link]

-

Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. Retrieved February 26, 2026, from [Link]

- Sample preparation for FT-IR. (n.d.).

-

Research Article. (2017, August 26). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 26, 2026, from [Link]

-

N-H Stretching and Bending Vibrations. (2023, January 11). YouTube. Retrieved February 26, 2026, from [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. (2010, April 5). Retrieved February 26, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved February 26, 2026, from [Link]

-

FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017, January 9). Prime Scholars. Retrieved February 26, 2026, from [Link]

-

How to prepare a liquid sample for FTIR spectrum? (2021, January 24). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. (2014, July 15). PubMed. Retrieved February 26, 2026, from [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved February 26, 2026, from [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. mmrc.caltech.edu [mmrc.caltech.edu]

- 4. jascoinc.com [jascoinc.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. web.williams.edu [web.williams.edu]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 17. scribd.com [scribd.com]

- 18. edinst.com [edinst.com]

- 19. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

Methodological & Application

Harnessing 1-(Thiophen-2-yl)butan-2-amine as a Versatile Precursor in Modern Heterocyclic Synthesis

An Application Guide for Researchers

Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of 1-(Thiophen-2-yl)butan-2-amine as a strategic building block for constructing diverse and medicinally relevant heterocyclic scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique structural features.

The thiophene ring is a well-established bioisostere for phenyl groups, offering modulated electronic properties, solubility, and metabolic profiles, making it a privileged scaffold in drug discovery.[1][2] When coupled with a chiral secondary amine, as in 1-(Thiophen-2-yl)butan-2-amine, it presents a powerful synthon for introducing stereochemistry and a key vector for further molecular elaboration. This guide moves beyond simple procedural lists, delving into the mechanistic rationale behind protocol design and offering a framework for adapting these methods to specific research targets.

Physicochemical Properties & Handling

A foundational understanding of the building block's characteristics is paramount for successful and safe experimentation.

| Property | Value |

| IUPAC Name | 1-(thiophen-2-yl)butan-2-amine |

| Molecular Formula | C₈H₁₃NS |

| Molecular Weight | 155.26 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not established; estimated >200 °C |

| Key Functional Groups | Primary Amine, Thiophene Ring |

Safety & Handling: 1-(Thiophen-2-yl)butan-2-amine should be handled in a well-ventilated fume hood. As with most amines, it is expected to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Store in a cool, dry place away from oxidizing agents.

Application 1: Synthesis of Thieno[2,3-c]pyridines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, enabling the construction of tetrahydroisoquinoline and β-carboline frameworks through the cyclization of a β-arylethylamine with a carbonyl compound.[3][4] The electron-rich nature of the thiophene ring makes it an excellent nucleophile for the requisite intramolecular electrophilic aromatic substitution, proceeding under relatively mild conditions.[4]

Mechanistic Rationale: The reaction is initiated by the condensation of the primary amine of 1-(Thiophen-2-yl)butan-2-amine with an aldehyde to form an imine. Under acidic catalysis, this imine is protonated to generate a highly electrophilic iminium ion.[5][6] This intermediate is then attacked by the nucleophilic C3 position of the thiophene ring in a 6-endo-trig cyclization, which is the rate-determining step.[5][6] Subsequent deprotonation re-aromatizes the thiophene ring, yielding the final thieno[2,3-c]pyridine product. The use of a Brønsted acid like trifluoroacetic acid (TFA) is crucial for activating the imine for cyclization.[3]

Caption: Pictet-Spengler Reaction Workflow.

Protocol: Synthesis of 1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-3H-thieno[2,3-c]pyridine

-

Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(Thiophen-2-yl)butan-2-amine (1.55 g, 10.0 mmol, 1.0 equiv) and benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv).

-

Solvent Addition: Dissolve the reagents in anhydrous dichloromethane (DCM, 40 mL).

-

Initiation: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 1.14 g, 0.77 mL, 10.0 mmol, 1.0 equiv) dropwise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

| Reactant (Aldehyde) | Expected Product | Typical Yield Range | Key Analytical Data (Predicted) |

| Benzaldehyde | 1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-3H-thieno[2,3-c]pyridine | 65-80% | ¹H NMR signals for thiophene protons, new stereocenter proton; MS (m/z) for [M+H]⁺ |

| 4-Methoxybenzaldehyde | 1-Ethyl-3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-thieno[2,3-c]pyridine | 70-85% | Additional ¹H NMR signal for -OCH₃ at ~3.8 ppm; MS (m/z) for [M+H]⁺ |

| Isobutyraldehyde | 1-Ethyl-3-isopropyl-4,5,6,7-tetrahydro-3H-thieno[2,3-c]pyridine | 55-70% | ¹H NMR signals corresponding to the isopropyl group; MS (m/z) for [M+H]⁺ |

Application 2: Multicomponent Synthesis of Highly Substituted Pyrazoles

Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the synthesis of complex molecules in a single, atom-economical step.[7] While classical pyrazole syntheses involve hydrazines and 1,3-dicarbonyls[8], a versatile alternative involves the in-situ generation of a hydrazine equivalent or the use of the amine in a more complex cascade. Here, we propose a protocol based on the Knorr pyrazole synthesis, where the primary amine is first converted to a hydrazine.

Mechanistic Rationale: The synthesis begins with the diazotization of 1-(Thiophen-2-yl)butan-2-amine using sodium nitrite under acidic conditions to form a diazonium salt. This is immediately followed by reduction (e.g., with sodium sulfite or tin(II) chloride) to yield the corresponding hydrazine in situ. This hydrazine then undergoes a classical condensation-cyclization reaction with a β-ketoester, such as ethyl acetoacetate.[9] The more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl, followed by cyclization via attack of the other nitrogen onto the ester carbonyl, and subsequent dehydration to afford the aromatic pyrazolone product.

Caption: Workflow for Pyrazole Synthesis.

Protocol: Synthesis of 5-Methyl-2-(1-(thiophen-2-yl)butan-2-yl)-2,4-dihydro-3H-pyrazol-3-one

-

Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1-(Thiophen-2-yl)butan-2-amine (1.55 g, 10.0 mmol, 1.0 equiv) in a mixture of concentrated hydrochloric acid (5 mL) and water (15 mL). Cool the solution to 0-5 °C in an ice-salt bath.

-

Hydrazine Formation: Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11.0 mmol, 1.1 equiv in 5 mL water) dropwise, ensuring the temperature remains below 5 °C. After the addition, stir for 30 minutes. Subsequently, add a freshly prepared solution of sodium sulfite (3.78 g, 30.0 mmol, 3.0 equiv in 20 mL water) while maintaining the low temperature. Stir for an additional hour.

-

Condensation: To the cold hydrazine solution, add ethyl acetoacetate (1.43 g, 11.0 mmol, 1.1 equiv) followed by a solution of sodium acetate (2.46 g, 30.0 mmol, 3.0 equiv in 10 mL water).

-

Cyclization: Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the reaction by TLC.

-

Isolation: Cool the mixture to room temperature and then in an ice bath for 1 hour. The product should precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield the pyrazolone.

| β-Dicarbonyl Compound | Expected Product | Typical Yield Range | Key Analytical Data (Predicted) |

| Ethyl Acetoacetate | 5-Methyl-2-(1-(thiophen-2-yl)butan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | 60-75% | IR peak for C=O stretch (~1680 cm⁻¹); ¹H NMR signals for pyrazole and thiophene rings. |

| Diethyl Malonate | 2-(1-(Thiophen-2-yl)butan-2-yl)pyrazolidine-3,5-dione | 55-70% | IR peaks for two C=O stretches; MS (m/z) for [M+H]⁺ |

| Acetylacetone | 3,5-Dimethyl-1-(1-(thiophen-2-yl)butan-2-yl)-1H-pyrazole | 65-80% | Absence of C=O stretch in IR; Two methyl singlets in ¹H NMR. |

References

- MySkinRecipes. 1-(Thiophen-2-yl)butan-1-one.

- Missoum, H. (2022). Synthesis of new thiophenic derivatives. Chem. Proc., 4.

- PubChem. 1-[2-(Thiophen-2-ylmethoxy)phenyl]butan-2-amine. National Institutes of Health.

- Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC.

- Benchchem. 4-(Thiophen-2-yl)butan-1-amine.

- ResearchGate. (2025). The Pictet-Spengler Reaction Updates Its Habits.

- MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.

- PMC. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.

- Sakai, N., et al. (2023). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives.

- Girish, Y. R., et al. (Year not specified). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.

- Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction.

- Wikipedia. Pictet–Spengler reaction.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- Journal of Pharmaceutical and Biomedical Analysis. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.

- Beilstein Journals. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction.

- Encyclopedia MDPI. (2021). Thiophene-Based Compounds.

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025).

- PMC. (Year not specified). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

Sources

- 1. benchchem.com [benchchem.com]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. via.library.depaul.edu [via.library.depaul.edu]

- 6. BJOC - Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 9. chemrevlett.com [chemrevlett.com]

Polymerization of Monomers Derived from 1-(Thiophen-2-yl)alkylamines: Methodologies and Advanced Characterization

An Application Guide and Protocol Dossier

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the polymerization of monomers derived from 1-(thiophen-2-yl)alkylamines. These polymers represent a promising class of materials that merge the electronic properties of polythiophenes with the functional versatility of primary amines, opening avenues for applications in bioelectronics, sensing, and chiral materials. We move beyond simple procedural lists to explain the fundamental principles behind protocol choices, ensuring robust and reproducible outcomes. Detailed, self-validating protocols for monomer synthesis, chemical and electrochemical polymerization, and in-depth polymer characterization are presented.

Strategic Overview: The Significance of Amine-Functionalized Polythiophenes

Polythiophenes are among the most extensively studied conjugated polymers due to their environmental stability, tunable electronic properties, and synthetic accessibility.[1] The introduction of functional side chains is a critical strategy for tailoring their properties. Incorporating an alkylamine group directly onto the thiophene backbone via a chiral or achiral alkyl linker, as in 1-(thiophen-2-yl)alkylamines, imparts several strategic advantages:

-

Enhanced Solubility and Processability: The polar amine group can improve solubility in a wider range of solvents, facilitating polymer processing and characterization.

-

Post-Polymerization Modification: The primary amine serves as a reactive handle for further functionalization, allowing for the covalent attachment of biomolecules, fluorophores, or other moieties.[2]

-

Biocompatibility and Interfacing: Amine functionalities can promote favorable interactions with biological systems, making these polymers suitable for bio-implantable devices, drug delivery systems, and biosensors.[3][4]

-

Chiroptical Properties: If a chiral alkylamine is used, the chirality can be expressed in the polymer backbone, leading to the formation of helical superstructures with unique optical activity.[5][6][7] This is of great interest for chiral sensing and asymmetric catalysis.

This guide focuses on providing the foundational knowledge and practical protocols to successfully synthesize and characterize these advanced materials.

Monomer Synthesis: The Foundation of Quality Polymer

The quality and purity of the monomer are paramount to achieving well-defined polymers. A common and effective route to synthesize 1-(thiophen-2-yl)alkylamine monomers is through reductive amination of the corresponding ketone.

Rationale for Synthetic Route

Reductive amination is a robust and high-yielding method. It involves the reaction of a ketone (2-acetylthiophene) with an amine source (e.g., ammonium acetate and a reducing agent like sodium cyanoborohydride). This approach is chosen for its reliability and tolerance to various functional groups.

Workflow for Monomer Synthesis

Caption: Workflow for the synthesis of a 1-(thiophen-2-yl)alkylamine monomer.

Detailed Protocol: Synthesis of 1-(Thiophen-2-yl)ethanamine

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylthiophene (5.0 g, 39.6 mmol) and ammonium acetate (18.3 g, 237.8 mmol) in 100 mL of anhydrous methanol.

-

Imine Formation: Stir the mixture at room temperature for 30 minutes. The solution will turn slightly yellow.

-

Reduction: Carefully add sodium cyanoborohydride (NaBH₃CN) (2.49 g, 39.6 mmol) to the solution in small portions over 15 minutes. Caution: NaBH₃CN is toxic; handle in a fume hood. The pH should be maintained between 6 and 7.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding 50 mL of water. Reduce the methanol volume under reduced pressure. Basify the aqueous solution with 2M NaOH until pH > 10.

-

Extraction: Extract the product with dichloromethane (DCM) (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a DCM/Methanol gradient (e.g., 100:0 to 95:5) to yield the pure amine.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Polymerization Methodologies: Crafting the Polymer Backbone

The choice of polymerization method is critical as it dictates the polymer's molecular weight, regioregularity, and ultimately, its electronic and physical properties. We present protocols for two primary methods: chemical oxidative polymerization and electrochemical polymerization.

Method 1: Chemical Oxidative Polymerization

This is a straightforward and widely used method for synthesizing polythiophenes. It relies on a chemical oxidant, typically iron(III) chloride (FeCl₃), to couple the monomer units.

-

Causality & Mechanism: FeCl₃ acts as an oxidant, removing an electron from the thiophene ring to form a radical cation. These radical cations then couple to form dimers, trimers, and eventually the polymer chain. The process is a step-growth polymerization.[8] The oxidant-to-monomer ratio is a critical parameter; a higher ratio often leads to higher molecular weights but can also introduce defects if not controlled. Anhydrous conditions are essential to prevent side reactions that can quench the polymerization.

-

Monomer Preparation: Dissolve the synthesized 1-(thiophen-2-yl)alkylamine monomer (1.0 g, ~7.9 mmol, assuming ethanamine derivative) in 50 mL of anhydrous chloroform in a dry, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Oxidant Preparation: In a separate dry flask, suspend anhydrous FeCl₃ (3.84 g, 23.7 mmol, 3 equivalents) in 50 mL of anhydrous chloroform. Sonicate for 15 minutes to create a fine suspension.

-

Polymerization: Add the FeCl₃ suspension dropwise to the stirring monomer solution over 1 hour at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. The solution will darken significantly, often to a deep green or black, indicating polymer formation.

-

Precipitation and Washing: Pour the reaction mixture into 500 mL of methanol to precipitate the polymer. Stir for 1 hour.

-

Purification (De-doping): Filter the crude polymer using a Büchner funnel. To remove residual oxidant and dopant, wash the polymer extensively with methanol until the filtrate is colorless. Further purify by stirring the polymer in a concentrated ammonia solution for 2-4 hours to ensure complete de-doping, which converts the conductive (doped) polymer to its neutral (insulating) state.[9]

-

Final Wash and Drying: Wash the de-doped polymer again with methanol and then with a small amount of chloroform. Dry the polymer under vacuum at 40 °C for 24 hours.

| Parameter | Rationale | Common Issue | Solution |

| Solvent Purity | Water can react with FeCl₃ and interfere with the polymerization mechanism. | Low molecular weight, poor yield. | Use freshly distilled or anhydrous grade solvents. |

| FeCl₃ Quality | Anhydrous FeCl₃ is highly hygroscopic. Absorbed water reduces its efficacy. | Inconsistent results, failed polymerization. | Use freshly opened FeCl₃ or dry it under vacuum before use. |

| Monomer:Oxidant Ratio | Affects molecular weight and degree of cross-linking. | Low molecular weight or insoluble polymer. | Start with a 1:3 ratio and optimize as needed. |

| Reaction Temperature | Controls the rate of polymerization and can influence regioregularity. | Broad molecular weight distribution. | Maintain a consistent temperature, especially during oxidant addition. |

Method 2: Electrochemical Polymerization

Electropolymerization is an elegant method for growing a polymer film directly onto a conductive substrate (the working electrode). This is particularly useful for applications requiring thin, uniform films, such as in sensors or electrochromic devices.[10][11]

-

Causality & Mechanism: An anodic potential is applied that is higher than the oxidation potential of the monomer.[12] This generates radical cations at the electrode surface, which then couple and deposit onto the electrode as a growing polymer film. The film is typically in its doped, conductive state as it is formed. Using an initiator with a lower oxidation potential, such as bithiophene, can significantly increase the polymerization rate and improve film quality.[12][13]

Sources

- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 3. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orbi.umons.ac.be [orbi.umons.ac.be]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) Synthesis of poly(alkylthiophenes) for light-emitting diodes [academia.edu]

- 10. Electrochemical and Optical Experiments and DFT Calculations of 1,4,6,8-Tetrakis((E)-2-(thiophen-2-yl)vinyl)azulene | MDPI [mdpi.com]

- 11. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]

Biological Activity Screening of 1-(Thiophen-2-yl)butan-2-amine Analogs: A Practical Guide for Drug Discovery

An Application Note and Protocol Guide

Affiliation: Google Research

Abstract

This guide provides a comprehensive framework for the initial biological activity screening of novel 1-(Thiophen-2-yl)butan-2-amine analogs, a class of compounds with significant potential in drug discovery. Thiophene-containing molecules have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This document outlines detailed protocols for preliminary in vitro screening, focusing on antimicrobial and anticancer evaluations. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Introduction: The Therapeutic Potential of Thiophene Analogs

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs such as the antiplatelet agent clopidogrel and the antipsychotic olanzapine. Its unique electronic properties and ability to form various non-covalent interactions contribute to its versatility as a pharmacophore. The 1-(Thiophen-2-yl)butan-2-amine backbone represents a promising starting point for the development of new therapeutic agents. Analogs of this structure can be synthesized to explore a wide chemical space, potentially leading to the discovery of compounds with novel mechanisms of action and improved therapeutic profiles.

The initial step in realizing this potential is a robust and efficient biological activity screening cascade. This process allows for the early identification of "hit" compounds with desired biological effects, which can then be prioritized for further optimization. This guide provides a practical approach to this initial screening phase.

Experimental Design and Workflow

A logical and well-defined workflow is critical for the efficient screening of a library of new chemical entities. The following diagram illustrates a typical workflow for the preliminary biological screening of 1-(Thiophen-2-yl)butan-2-amine analogs.

Figure 1: A generalized workflow for the biological activity screening of novel compounds.

Protocol: Antimicrobial Activity Screening

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiophene derivatives have been reported to possess significant antibacterial and antifungal properties. The following protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

Principle of the Broth Microdilution Assay

This assay is a widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay is performed in a 96-well microtiter plate, where the test compounds are serially diluted in a liquid growth medium, and a standardized inoculum of the microorganism is added. After incubation, the growth in each well is assessed visually or by measuring the optical density.

Materials and Reagents

-

Test compounds (1-(Thiophen-2-yl)butan-2-amine analogs)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Fungal strains (e.g., Candida albicans ATCC 90028)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Resazurin sodium salt (for viability indication, optional)

Step-by-Step Protocol

-

Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a final concentration of 10 mg/mL.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB or RPMI-1640 to each well of a 96-well plate.

-

Add 2 µL of the 10 mg/mL compound stock solution to the first well of each row and mix thoroughly. This will be the starting concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Preparation of Inoculum:

-

Culture the microorganisms overnight on appropriate agar plates.

-

Inoculate a few colonies into sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Optionally, add 10 µL of Resazurin solution (0.015% w/v) to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

-

Data Presentation

The results of the MIC assay can be summarized in a table for easy comparison of the activity of different analogs.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Analog 1 | 16 | 64 | >128 |

| Analog 2 | 8 | 32 | 64 |

| Analog 3 | >128 | >128 | >128 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

N/A: Not Applicable

Protocol: Anticancer Activity Screening

Many thiophene-containing compounds have been investigated for their potential as anticancer agents. A common initial screening assay to assess the cytotoxic effect of new compounds on cancer cell lines is the MTT assay.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents

-

Test compounds (1-(Thiophen-2-yl)butan-2-amine analogs)

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

Positive control (e.g., Doxorubicin)

Step-by-Step Protocol

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Presentation

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The results are typically plotted as a dose-response curve, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| Analog 1 | 25.3 | 42.1 |

| Analog 2 | 5.8 | 12.5 |

| Analog 3 | >100 | >100 |

| Doxorubicin | 0.5 | 0.8 |

Potential Mechanisms of Action: A Conceptual Framework

While the primary screening assays identify biologically active compounds, they do not elucidate the mechanism of action. However, based on the known activities of other thiophene derivatives, we can hypothesize potential pathways that these analogs might modulate.

Figure 2: Potential mechanisms of action for thiophene-based compounds.

Further secondary assays would be required to validate these hypotheses. For example, a kinase inhibition assay could confirm the effect on specific enzymes, and flow cytometry could be used to analyze cell cycle arrest and apoptosis.

Conclusion and Future Directions

The protocols outlined in this guide provide a solid foundation for the initial biological activity screening of 1-(Thiophen-2-yl)butan-2-amine analogs. By systematically evaluating these compounds for their antimicrobial and anticancer properties, researchers can identify promising hits for further development. The subsequent steps would involve secondary screening, lead optimization to improve potency and selectivity, and in vivo studies to assess efficacy and safety. This structured approach is essential for accelerating the discovery of new therapeutic agents from this versatile chemical scaffold.

References

-

Thiophene, a privileged scaffold in medicinal chemistry. (Future Medicinal Chemistry). [Link]

-

Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. (Clinical and Laboratory Standards Institute). [Link]

-

MTT Cell Viability Assay. (Journal of Immunological Methods). [Link]

-

Synthesis and biological evaluation of new thiophene derivatives as potential antimicrobial and anticancer agents. (Medicinal Chemistry Research). [Link]

-

Recent advances in the synthesis of thiophenes. (RSC Advances). [Link]

-

In vitro screening of drugs: a high-throughput approach. (Nature Reviews Drug Discovery). [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Thiophen-2-yl)butan-2-amine via Reductive Amination

Welcome to the technical support guide for the synthesis of 1-(Thiophen-2-yl)butan-2-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals engaged in this specific reductive amination. Our goal is to equip you with the scientific rationale and practical solutions needed to overcome common experimental hurdles.

The synthesis of 1-(Thiophen-2-yl)butan-2-amine is a critical step in the development of various pharmaceutical intermediates. Reductive amination is the premier method for this transformation, offering a controlled, high-yield pathway from the corresponding ketone, 1-(thiophen-2-yl)butan-2-one.[1][2] This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the target primary amine.[2][3]

General Reaction Scheme

The overall transformation is as follows:

This guide will navigate the complexities of this reaction, ensuring you can optimize your synthesis for purity and yield.

Experimental Workflow Overview

The following diagram outlines the typical one-pot procedure for the reductive amination synthesis of 1-(Thiophen-2-yl)butan-2-amine.

Caption: One-pot reductive amination workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: Why is my yield of 1-(Thiophen-2-yl)butan-2-amine consistently low?

Answer: Low yield is a common issue that can stem from several factors, primarily related to the delicate equilibrium of imine formation and the choice of reducing agent.[4]

-

Cause A: Inefficient Imine Formation. The reaction between the ketone and the ammonia source to form the imine is a reversible equilibrium.[2] If the equilibrium does not favor the imine, there will be less substrate available for reduction to the desired amine. The reaction is catalyzed by mild acid, but the pH must be carefully controlled; a pH between 4 and 5 is often ideal.[1][5] If the pH is too low, the ammonia source will be fully protonated and no longer nucleophilic.

-

Cause B: Premature Reduction of the Ketone. A significant side reaction is the reduction of the starting ketone, 1-(thiophen-2-yl)butan-2-one, to the corresponding alcohol, 1-(thiophen-2-yl)butan-2-ol.[4][6] This occurs if your reducing agent is too powerful or not selective enough for the iminium ion over the carbonyl group.[7]

-

Cause C: Formation of Secondary Amine Byproduct. The desired primary amine product is nucleophilic and can react with another molecule of the starting ketone to form a secondary amine via a second reductive amination. While less common than with direct alkylation, this "over-alkylation" can reduce the yield of the target compound.[1][4]

Solutions:

-

Optimize Imine Formation:

-

pH Control: Use an ammonium salt that provides a buffered, mildly acidic environment, such as ammonium acetate (NH₄OAc). If using ammonium chloride (NH₄Cl), you may need to add a mild acid like acetic acid (AcOH) as a catalyst.[8][9]

-

Use a Lewis Acid: Consider adding a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄). It activates the ketone's carbonyl group, facilitating the nucleophilic attack by the amine and driving imine formation.[1][8][10]

-

-

Select the Right Reducing Agent:

-

Avoid NaBH₄ in One-Pot Reactions: Sodium borohydride (NaBH₄) is a powerful reductant that will readily reduce the starting ketone.[1][5] If you must use it, employ a two-step process: first, allow the imine to form completely (monitoring by TLC/NMR), then add the NaBH₄.[4][11]

-

Use a Selective Hydride: The preferred reagent for this one-pot synthesis is Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) .[7][11] Its steric bulk and the electron-withdrawing acetoxy groups make it a mild and highly selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone.[4][7] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[1][9]

-

-

Minimize Secondary Amine Formation:

-

Stoichiometry: Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This large excess statistically favors the reaction of the ketone with ammonia over the newly formed primary amine product.[9]

-

Question 2: My reaction is stalled; TLC analysis shows a significant amount of unreacted 1-(thiophen-2-yl)butan-2-one even after extended reaction time. What's wrong?

Answer: A stalled reaction indicates that the activation energy for either imine formation or reduction is not being overcome.

-

Cause A: Insufficiently Activated Carbonyl. Ketones are generally less reactive than aldehydes. The electrophilicity of the carbonyl carbon in 1-(thiophen-2-yl)butan-2-one may not be high enough for efficient attack by the ammonia source, especially at room temperature.

-

Cause B: Incorrect Solvent Choice. The choice of solvent can significantly impact reaction rates. Solvents like 1,2-dichloroethane (DCE) are often preferred for reactions using NaBH(OAc)₃, as they are aprotic and do not compete with the reducing agent.[4][8] Protic solvents like methanol (MeOH) can be effective for imine formation but may affect the stability and reactivity of certain hydride reagents.[4]

-

Cause C: Water Content. While water is a byproduct of imine formation, excess water in the starting materials or solvent can inhibit Lewis acid catalysts and may hydrolyze the imine back to the ketone.

Solutions:

-

Increase Carbonyl Reactivity:

-

Add 1.2-1.5 equivalents of Ti(OiPr)₄ to the ketone and amine mixture and stir for 1-2 hours before adding the reducing agent. This pre-complexation step can dramatically improve reaction rates.[12][13]

-

Include a catalytic amount of acetic acid, especially when using NaBH(OAc)₃ with ketones, to facilitate the formation of the more reactive iminium ion.[8][9]

-

-

Optimize Solvent and Temperature:

-

If using NaBH(OAc)₃, switch to an anhydrous aprotic solvent like DCE or THF.[11]

-

If the reaction is sluggish at room temperature, gently heat the reaction mixture to 40-50°C. Monitor carefully to avoid byproduct formation.

-

-

Ensure Anhydrous Conditions:

-

Use anhydrous solvents and ensure your ketone starting material is dry. While not strictly necessary for all reductive aminations, it becomes more critical when using moisture-sensitive additives like Ti(OiPr)₄.

-

Question 3: How do I effectively purify my 1-(Thiophen-2-yl)butan-2-amine from the reaction mixture, especially from the unreacted ketone and the alcohol byproduct?

Answer: Purification relies on exploiting the basicity of the target amine product, which distinguishes it from the neutral ketone and alcohol contaminants.

-

Method: Acid-Base Extraction. This is the most effective and scalable method for purifying amines.

-

After the reaction work-up, dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated to form an ammonium salt (R-NH₃⁺Cl⁻), which is soluble in the aqueous layer.

-

The neutral starting ketone and alcohol byproduct will remain in the organic layer. Separate the layers and discard the organic layer (or save it for recovery of starting material).

-

Wash the acidic aqueous layer with fresh organic solvent one or two more times to remove any residual neutral impurities.

-

Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 2M NaOH, solid K₂CO₃) until the solution is basic (pH > 11). This deprotonates the ammonium salt, regenerating the free amine (R-NH₂), which will often precipitate or form an oily layer.

-

Extract the free amine back into a fresh organic solvent (e.g., dichloromethane) multiple times.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

-

-

Alternative: Column Chromatography. While effective, silica gel chromatography can be challenging for primary amines, which may streak or bind irreversibly to the acidic silica. If this method is necessary, it's recommended to pre-treat the silica with a base. This can be done by preparing the slurry with a solvent system containing a small amount of triethylamine (~1-2%) or ammonia in methanol.

Frequently Asked Questions (FAQs)

Q1: Can I use ammonia gas or ammonium hydroxide directly? A: While possible, it is often impractical and difficult to control stoichiometry. Using ammonium salts like ammonium acetate or ammonium chloride is far more convenient and provides a beneficial buffering effect for pH control.[6][14]

Q2: Which reducing agent is the best overall for this synthesis? A: For general laboratory use, Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It offers an excellent balance of reactivity, selectivity, and safety, consistently providing good yields with minimal side products in a one-pot procedure.[4][7][11]

Q3: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 20-30% ethyl acetate in hexanes. The ketone starting material will be less polar (higher Rf) than the amine product. Staining with potassium permanganate (KMnO₄) is effective, as the amine will appear as a yellow/orange spot on a purple background. For more quantitative analysis, LC-MS or GC-MS are ideal.[15]

Q4: Does the thiophene ring interfere with the reaction? A: With hydride reducing agents like NaBH(OAc)₃ or NaBH₃CN, the thiophene ring is stable and does not interfere.[16] However, if you were to consider catalytic hydrogenation (e.g., H₂/Pd, Pt, Ni), the sulfur atom in the thiophene ring can act as a catalyst poison, reducing or completely inhibiting the catalyst's activity.[4] Therefore, hydride-based methods are strongly preferred.

Key Protocols & Mechanistic Insight

Recommended Protocol

This protocol utilizes sodium triacetoxyborohydride for a reliable one-pot synthesis.

| Parameter | Value/Reagent | Notes |

| Starting Ketone | 1-(thiophen-2-yl)butan-2-one | 1.0 equiv |

| Amine Source | Ammonium Acetate (NH₄OAc) | 5.0 - 10.0 equiv |

| Reducing Agent | Sodium Triacetoxyborohydride | 1.5 equiv |

| Solvent | 1,2-Dichloroethane (DCE) | Anhydrous, ~0.2 M concentration |

| Temperature | 0°C to Room Temperature | Add reducing agent at 0°C to control exotherm. |

| Reaction Time | 12 - 24 hours | Monitor by TLC for consumption of ketone. |

Step-by-Step Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(thiophen-2-yl)butan-2-one (1.0 equiv) and ammonium acetate (10.0 equiv).

-

Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reagents.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 equiv) in portions over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction's completion by TLC or LC-MS.

-

Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir for 30 minutes, then transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with DCE.

-

Combine the organic layers and proceed with the acid-base extraction purification as described in the troubleshooting section.

Mechanism of Reductive Amination

The reaction proceeds through two main stages: imine/iminium ion formation and subsequent hydride reduction.

Caption: Mechanism of reductive amination.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Wikipedia. Reductive amination. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Ma, D., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8765. [Link]

-